Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
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Overview
Description
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two 4-methoxyphenyl groups attached to a tetramethyldisilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 4-methoxyphenylmagnesium bromide with tetramethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Methoxyphenylmagnesium bromide+Tetramethyldisilane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the 4-methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Compounds with different functional groups replacing the 4-methoxyphenyl groups.
Scientific Research Applications
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.
Organic Synthesis: Acts as a reagent in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon centers. The compound can interact with molecular targets through the formation of silicon-oxygen or silicon-carbon bonds, influencing the pathways involved in these reactions.
Comparison with Similar Compounds
Bis(4-methoxyphenyl)disulfide: Similar in structure but contains sulfur atoms instead of silicon.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Contains nitrogen and naphthalene moieties, used in different applications.
Uniqueness: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is unique due to its silicon-based structure, which imparts distinct chemical properties compared to sulfur or nitrogen analogs. Its ability to form stable silicon-oxygen and silicon-carbon bonds makes it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKTCFCSXCPNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564816 |
Source
|
Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-50-3 |
Source
|
Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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